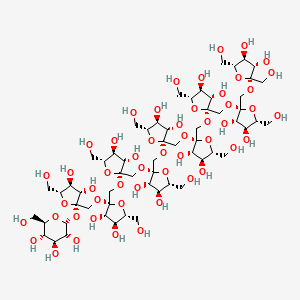
フラクトオリゴ糖 DP10/GF9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fructo-oligosaccharide DP10/GF9 belongs to fructooligosaccharides (FOS) with a degree of polymerization (DP=10). Fructo-oligosaccharides (FOS) are composed of 9 fructose units linked by (2→1)-β-glycosidic bonds and having a single D-glucosyl unit at the non-reducing end .
Synthesis Analysis
The production of FOS involves enzymatic synthesis using disaccharides or other substrates, and hydrolysis of polysaccharides . A five-step, ten-parameter kinetic model based on the Michaelis-Menten concept has been developed, which includes the step of binding sites of the enzyme, with sucrose as substrate and glucose as an inhibitor, and also the occurrence of FOS hydrolysis .Molecular Structure Analysis
The molecular formula of Fructo-oligosaccharide DP10/GF9 is C60H102O51, and its molecular weight is 1639.42 . The structure is composed of 9 fructose units linked by (2→1)-β-glycosidic bonds and having a single D-glucosyl unit at the non-reducing end .Physical And Chemical Properties Analysis
Fructo-oligosaccharide DP10/GF9 is a solid substance with a white to off-white color . The solubility in water is 125 mg/mL (76.25 mM; Need ultrasonic) . Other physical properties like density, boiling point, melting point, and flash point are not available .科学的研究の応用
プレバイオティック効果
フラクトオリゴ糖 (FOS) は、非病原性腸内微生物叢の増殖を促進することが知られています . このプレバイオティック効果は消化器系に有益であり、FOSが食品や乳児用調製粉にますます含まれる理由の1つです .
免疫力の強化
数多くの実験的研究により、FOSが免疫力を強化する役割を果たすことが示されています . これは、全体的な健康を維持し、病気の予防に特に役立ちます。
消化器系の障害の軽減
FOSは、消化器感染症、炎症、下痢、炎症性腸疾患のリスクと重症度を軽減することが示されています . これにより、これらの状態の治療と予防に役立ちます。
肥満と代謝性疾患
FOSは、肥満に関連する代謝性疾患の軽減に関連付けられています . これは、肥満とその関連する健康状態の管理に特に役立つ可能性があります。
抗がん作用
FOSには、抗がん作用を促進することが認められています . この分野ではさらなる研究が必要ですが、この潜在的な用途は、がんの治療と予防に大きな影響を与える可能性があります。
ミネラル吸収の改善
FOSは、腸内でのミネラル吸収を改善することが示されています . これにより、骨の健康と全体的な栄養状態が向上します。
Safety and Hazards
作用機序
Target of Action
Fructo-oligosaccharide DP10/GF9, also known as a fructooligosaccharide (FOS), primarily targets the gut microbiota . It plays a key role in promoting the growth of beneficial gut bacteria .
Mode of Action
Fructo-oligosaccharide DP10/GF9 is composed of 9 fructose units linked by (2→1)-β-glycosidic bonds and having a single D-glucosyl unit at the non-reducing end . As a prebiotic, it interacts with the gut microbiota, providing a food source that promotes the growth of beneficial bacteria .
Biochemical Pathways
The biochemical pathways affected by Fructo-oligosaccharide DP10/GF9 are related to the metabolism of the gut microbiota. By providing a food source for beneficial bacteria, it can influence the balance of the gut microbiota, potentially affecting various metabolic pathways within these microorganisms .
Result of Action
The primary result of the action of Fructo-oligosaccharide DP10/GF9 is the promotion of the growth of beneficial gut bacteria . This can lead to a healthier balance of the gut microbiota, which is associated with various health benefits, including improved gut health and immune function .
Action Environment
The action of Fructo-oligosaccharide DP10/GF9 is influenced by the environment within the gut. Factors such as the pH, temperature, and the presence of other nutrients can affect its efficacy and stability. Additionally, the composition of the individual’s gut microbiota can also influence the action of Fructo-oligosaccharide DP10/GF9 .
生化学分析
Biochemical Properties
Fructo-oligosaccharide DP10/GF9 interacts with various enzymes, proteins, and other biomoleculesIt is known that the consumption of Fructo-oligosaccharide DP10/GF9 can influence the gut bacterial fermentation process, leading to the production of short-chain fatty acids (SCFA) and modulation of bile acids .
Cellular Effects
Fructo-oligosaccharide DP10/GF9 has significant effects on various types of cells and cellular processes. It influences cell function by promoting the growth of beneficial gut bacteria . This can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Fructo-oligosaccharide DP10/GF9 is complex and involves several biochemical pathways. It exerts its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity and gene expression . The exact nature of these interactions and their consequences are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fructo-oligosaccharide DP10/GF9 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Fructo-oligosaccharide DP10/GF9 can vary with different dosages in animal models. For example, it has been observed that the consumption of Fructo-oligosaccharide DP10/GF9 decreased fasting blood glycaemia levels in a dose-dependent manner
Metabolic Pathways
Fructo-oligosaccharide DP10/GF9 is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The exact metabolic pathways that Fructo-oligosaccharide DP10/GF9 is involved in are still being researched.
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H102O51/c61-1-20-30(72)40(82)41(83)51(101-20)111-60(50(92)39(81)29(10-70)110-60)19-100-59(49(91)38(80)28(9-69)109-59)18-99-58(48(90)37(79)27(8-68)108-58)17-98-57(47(89)36(78)26(7-67)107-57)16-97-56(46(88)35(77)25(6-66)106-56)15-96-55(45(87)34(76)24(5-65)105-55)14-95-54(44(86)33(75)23(4-64)104-54)13-94-53(43(85)32(74)22(3-63)103-53)12-93-52(11-71)42(84)31(73)21(2-62)102-52/h20-51,61-92H,1-19H2/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXRLJJDLJEGSV-YUKXEYFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H102O51 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1639.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

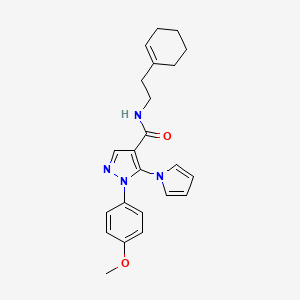
![N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2403440.png)
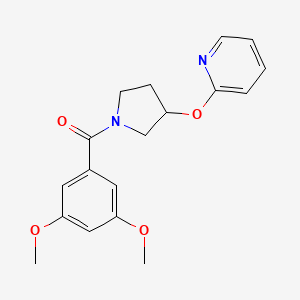
![2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2403442.png)
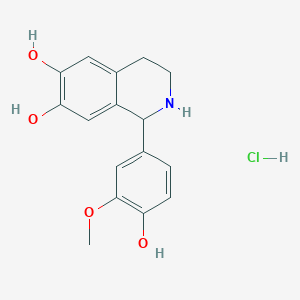
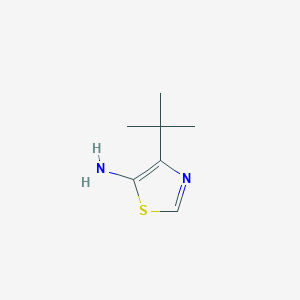
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403448.png)
![4,7-Dimethyl-6-(4-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2403450.png)
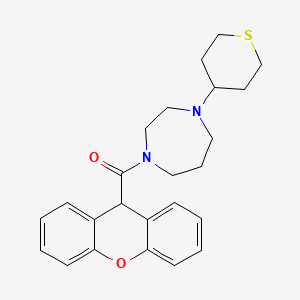
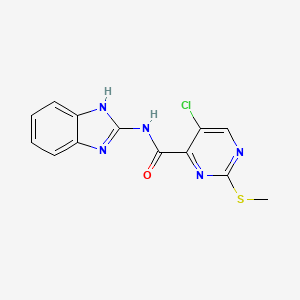
![N-(1,3-benzodioxol-5-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2403455.png)
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2403457.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2403458.png)
